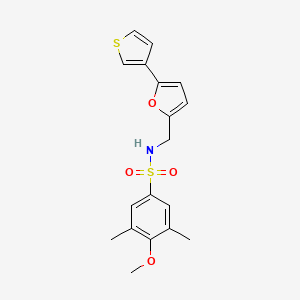
4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MDBS and is used in various biochemical and physiological studies.
作用機序
MDBS acts as an antagonist for various receptors such as 5-HT2A, 5-HT2B, and 5-HT7. It also acts as an agonist for the 5-HT1A receptor. MDBS has been shown to modulate the activity of ion channels such as the TRPV1 channel. The exact mechanism of action of MDBS is still being studied.
Biochemical and Physiological Effects:
MDBS has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce anxiety and depression-like behavior in animal models. MDBS has also been shown to have antinociceptive effects and reduce pain in animal models. It has been suggested that MDBS may have potential therapeutic applications in the treatment of anxiety, depression, and pain.
実験室実験の利点と制限
MDBS has several advantages for lab experiments. It is a highly selective ligand for various receptors and ion channels. It is also stable and can be easily synthesized in large quantities. However, MDBS has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is still being studied. Its effects on humans are not yet fully understood, and further research is needed to determine its safety and efficacy.
将来の方向性
MDBS has several potential future directions for scientific research. It can be used to study the mechanism of action of various drugs and their effects on the body. MDBS can also be used to study the role of various receptors and ion channels in the development of diseases such as anxiety, depression, and pain. Further research is needed to determine the safety and efficacy of MDBS for therapeutic applications in humans.
Conclusion:
MDBS is a chemical compound that has been synthesized for scientific research purposes. It has been used in various biochemical and physiological studies to understand the mechanisms of action of various drugs and their effects on the body. MDBS has several potential future directions for scientific research, and further studies are needed to determine its safety and efficacy for therapeutic applications in humans.
合成法
MDBS can be synthesized by reacting 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with 5-(thiophen-3-yl)furan-2-yl)methanamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography to obtain pure MDBS.
科学的研究の応用
MDBS has been used in various scientific research studies as a tool to understand the biochemical and physiological processes in the body. It has been used as a ligand to study the binding affinity and selectivity of various receptors such as G protein-coupled receptors (GPCRs) and ion channels. MDBS has also been used to study the mechanism of action of various drugs and their effects on the body.
特性
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-12-8-16(9-13(2)18(12)22-3)25(20,21)19-10-15-4-5-17(23-15)14-6-7-24-11-14/h4-9,11,19H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYICSXCGULWVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2455851.png)
![2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2455854.png)
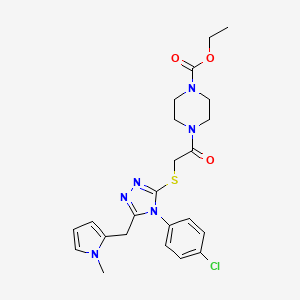
![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2455856.png)
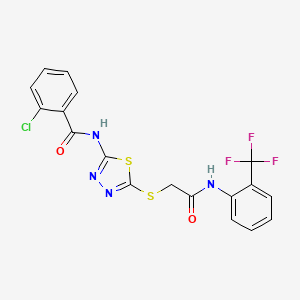
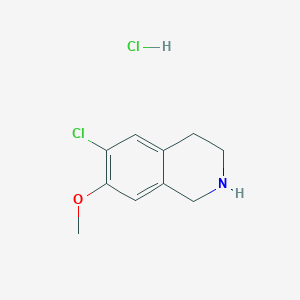
![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)
![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2455863.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2455864.png)


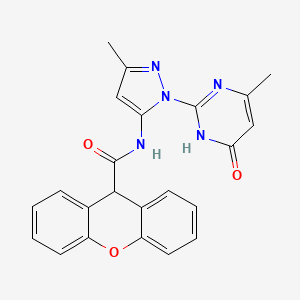

![1-(4-Fluorophenyl)-4-[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2455874.png)